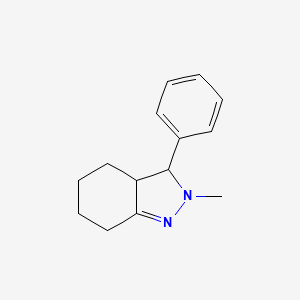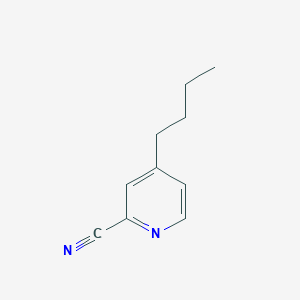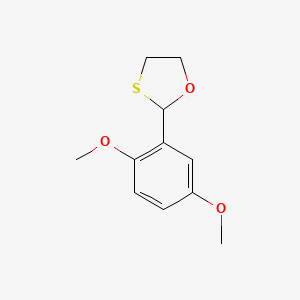![molecular formula C23H23NO4 B12543913 Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- CAS No. 143576-84-5](/img/structure/B12543913.png)
Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 3,4-dimethoxyphenyl ethyl group and a phenoxy group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- typically involves the condensation of 3,4-dimethoxyphenethylamine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Chemistry: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In the industrial sector, Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(ethylthio)benzamide
Comparison: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
This detailed article provides a comprehensive overview of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
143576-84-5 |
|---|---|
Formule moléculaire |
C23H23NO4 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C23H23NO4/c1-26-21-13-8-17(16-22(21)27-2)14-15-24-23(25)18-9-11-20(12-10-18)28-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,24,25) |
Clé InChI |
FABPCIUDKLHYKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)



![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)

